![molecular formula C10H14N2O B2923406 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine CAS No. 1159814-73-9](/img/structure/B2923406.png)
5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine
Overview
Description
“5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 1159814-73-9 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 5-tetrahydro-2H-pyran-4-yl-2-pyridinamine .
Molecular Structure Analysis
The InChI code for “5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine” is 1S/C10H14N2O/c11-10-2-1-9 (7-12-10)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2, (H2,11,12) . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine” is a solid at room temperature . It should be stored at 2-8°C .Scientific Research Applications
Pharmacology: Anti-Inflammatory Properties
This compound has been studied for its potential anti-inflammatory effects. It serves as a precursor in the synthesis of substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols, which have shown promising results in reducing inflammation .
Organic Synthesis: Intermediate for Heterocyclic Compounds
In organic chemistry, 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine is used as an intermediate for the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals and agrochemicals .
Medicinal Chemistry: Drug Discovery
The compound plays a role in the discovery of new drugs. It is involved in the synthesis of complex molecules that can interact with biological targets, potentially leading to the development of new medications .
Chemical Research: Suzuki Coupling Reactions
It is utilized in Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds in chemical research. This process is fundamental for constructing complex organic molecules .
Industrial Applications: Synthesis of Darolutamide Derivatives
In the industrial sector, this compound is used to synthesize darolutamide derivatives, which are investigated as potential androgen receptor inhibitors. These inhibitors could be significant in the treatment of diseases like prostate cancer .
DNA Research: Detection of Single Strand Breaks
The related compound, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, derived from 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine, is reported to improve the detection of single-strand breaks in DNA, which is crucial for understanding genetic damage and repair mechanisms .
properties
IUPAC Name |
5-(oxan-4-yl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10-2-1-9(7-12-10)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCBKXCKSDVHNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine |
Synthesis routes and methods I
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Synthesis routes and methods II
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